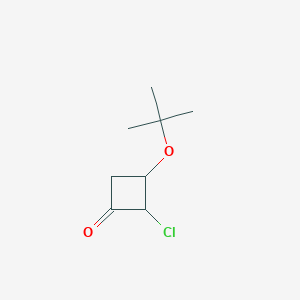
3-(Tert-butoxy)-2-chlorocyclobutan-1-one
Übersicht
Beschreibung
3-(Tert-butoxy)-2-chlorocyclobutan-1-one, also known as 2-chloro-3-(tert-butoxy)cyclobutane-1-one, is a cyclic ether that has been widely studied in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 91-93°C, and a molecular weight of 168.56 g/mol. This compound is soluble in a variety of organic solvents, and has a high vapor pressure. 2-chloro-3-(tert-butoxy)cyclobutane-1-one has been used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in analytical chemistry, and as a model compound for studying the behavior of cyclic ethers.
Wirkmechanismus
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is a cyclic ether, which means that it has a cyclic structure with an oxygen atom in the center. This compound is highly reactive due to the presence of the chlorine atom, which can react with other molecules in order to form new compounds. The mechanism of action of this compound is dependent on the reaction it is involved in, but generally involves the breaking of the cyclic structure and the formation of new bonds.
Biochemische Und Physiologische Effekte
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is not known to have any significant biochemical or physiological effects. This compound is highly reactive and is not likely to accumulate in the body, as it is quickly metabolized and excreted. Therefore, it is not expected to have any significant effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has several advantages for laboratory experiments. It is a colorless liquid with a high vapor pressure, which makes it easy to handle and store. It is also soluble in a variety of organic solvents, which makes it useful for a variety of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments.
The main limitation of this compound is its reactivity. As mentioned previously, this compound is highly reactive due to the presence of the chlorine atom. This can make it difficult to control the reaction, as the compound can quickly react with other molecules. Therefore, it is important to handle this compound with caution and to use appropriate safety measures when working with it.
Zukünftige Richtungen
The use of 3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one in scientific research is expected to continue to grow in the future. This compound has potential applications in the pharmaceutical industry, as it can be used in the synthesis of compounds with potential therapeutic effects. Additionally, this compound could be used as a model compound for studying the behavior of cyclic ethers. Finally, this compound could be used in the development of new synthetic methods and reagents.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis and as a reagent in analytical chemistry. It has also been used as a model compound for studying the behavior of cyclic ethers. In addition, this compound has been used in the synthesis of compounds with potential applications in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2,3)11-6-4-5(10)7(6)9/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYZTHDJRYGEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244102 | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)-2-chlorocyclobutan-1-one | |
CAS RN |
1803601-57-1 | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)
![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)
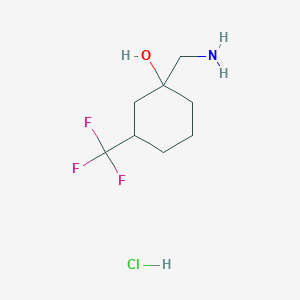
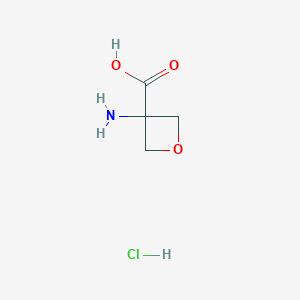
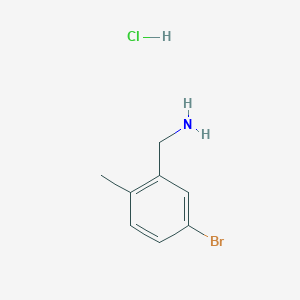
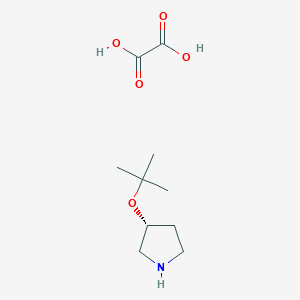
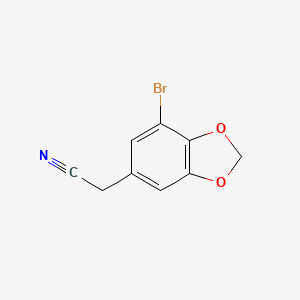
![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)
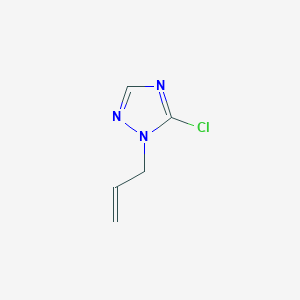
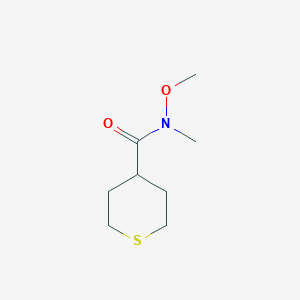
![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)